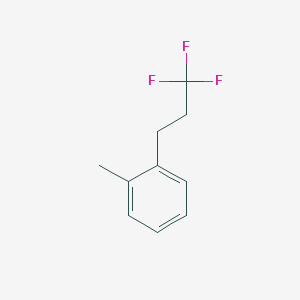

1-Methyl-2-(3,3,3-trifluoropropyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(3,3,3-trifluoropropyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3/c1-8-4-2-3-5-9(8)6-7-10(11,12)13/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBCKWUXIUDRHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271908 | |

| Record name | 1-Methyl-2-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099597-69-9 | |

| Record name | 1-Methyl-2-(3,3,3-trifluoropropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-(3,3,3-trifluoropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Expanding Role of Fluorinated Organic Compounds in Modern Chemical Research

Fluorinated organic compounds have become a cornerstone of contemporary chemical research and industry due to the profound effects that fluorine substitution has on molecular properties. nbinno.com The high electronegativity of fluorine, combined with its relatively small size, imparts enhanced thermal stability, chemical resistance, and altered electronic characteristics to organic molecules. nbinno.comchimia.ch The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the remarkable stability of these compounds. chimia.chalfa-chemistry.com

This unique combination of properties has led to the widespread application of fluorinated compounds across various sectors. In the pharmaceutical and agrochemical industries, the incorporation of fluorine can dramatically improve a molecule's metabolic stability, bioavailability, and binding affinity to biological targets. chimia.chalfa-chemistry.comnih.gov It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com In material science, fluorinated polymers and coatings are prized for their durability, low friction coefficients, and resistance to heat and chemicals, leading to their use in applications ranging from non-stick surfaces to advanced lubricants. nbinno.comalfa-chemistry.comacs.org

An Overview of Benzene Derivatives with Fluoroalkyl Side Chains

Benzene (B151609) derivatives are a fundamental class of organic compounds characterized by a benzene ring attached to one or more functional groups. themasterchemistry.comschoolwires.net When a fluoroalkyl group—an alkyl chain where one or more hydrogen atoms are replaced by fluorine—is attached as a side chain to a benzene ring, the resulting molecule's properties are significantly influenced.

The introduction of a fluoroalkyl side chain can alter the electronic nature of the benzene ring. For instance, the trifluoromethyl (-CF3) group is strongly electron-withdrawing, which can decrease the aromaticity and reactivity of the benzene ring towards electrophilic substitution. researchgate.net The reactivity of the side chain itself is also affected. The carbon atom attached directly to the benzene ring is known as the benzylic carbon. schoolwires.net The presence of fluorine atoms on the alkyl chain can influence the course of reactions that typically occur at this benzylic position, such as oxidation or halogenation. libretexts.org The nomenclature of these compounds follows standard IUPAC rules, specifying the position and identity of substituents on the benzene ring. libretexts.org

Structural Characteristics and Research Context of 1 Methyl 2 3,3,3 Trifluoropropyl Benzene

Strategies for Introducing the 3,3,3-Trifluoropropyl Group onto Aromatic Rings

Transition metal catalysis, particularly with palladium, offers powerful tools for forming carbon-carbon bonds, including those between an aromatic ring (a C(sp²)-hybridized carbon) and an alkyl group (a C(sp³)-hybridized carbon).

The Hiyama cross-coupling reaction is a well-established palladium-catalyzed process that couples organosilicon reagents with organic halides. While traditionally used for C(sp²)-C(sp²) bond formation, advancements have extended its utility. Organotrifluorosilanes, in particular, are valued for their stability, low toxicity, and ease of handling. organic-chemistry.org The reaction is typically activated by a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF), which converts the neutral organosilane into a more reactive hypervalent silicate.

An efficient catalytic system for coupling aryltrifluorosilanes with aryl chlorides involves a palladium acetate (B1210297) catalyst and a bulky biaryl phosphine (B1218219) ligand like XPhos. organic-chemistry.orgnih.gov This system has proven effective for a wide range of functionalized biaryl and heterobiaryl derivatives, tolerating functional groups like ethers, amines, nitriles, and ketones. organic-chemistry.org

While specific literature detailing the direct C(sp³)-C(sp²) Hiyama coupling of a 3,3,3-trifluoropropyl polyalkoxysilane with an aryl halide like 2-bromotoluene (B146081) is not prominently featured in primary research, the principles of the Hiyama reaction support its potential as a viable synthetic route. The key steps would involve:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (e.g., 2-bromotoluene) bond to form a Pd(II) complex.

Transmetalation: The fluoride-activated trifluoropropyl silane (B1218182) transfers the trifluoropropyl group to the palladium center.

Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

This approach remains an area for further exploration to establish its efficiency and substrate scope for this specific transformation.

The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed C-C bond formation, typically involving the reaction of an unsaturated halide with an alkene to form a substituted alkene. nih.gov The reaction mechanism proceeds through oxidative addition, migratory insertion of the alkene, β-hydride elimination, and reductive elimination. nih.gov

Variations of the Heck reaction have been developed to include different coupling partners. For instance, Mizoroki-Heck type reactions have been reported using aryl trialkoxysilanes as the arylating agent for olefins. researchgate.net This demonstrates that organosilicon compounds can participate in Heck-type mechanisms. Furthermore, the Mizoroki-Heck reaction has been successfully applied to perfluoroalkylated alkenes, such as 3,3,3-trifluoropropene, coupling them with aromatic halides to introduce the fluorinated moiety onto the aromatic ring. mdpi.com

A hypothetical pathway for the synthesis of the target scaffold could involve a Mizoroki-Heck type reaction with a trifluoropropyl-substituted silanol. Organosilanols and their corresponding silanolates are effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, serving as practical alternatives to boron- and tin-based reagents. acs.org A reaction between an aryl halide and a vinylsilanol containing a trifluoropropyl group could theoretically proceed, although this specific application is not yet a widely documented methodology. The development of such a reaction would depend on controlling the regioselectivity and preventing undesirable side reactions.

Direct methods for introducing the trifluoropropyl group or its precursors onto an aromatic core offer alternative synthetic strategies that may involve fewer steps or different functional group compatibility compared to cross-coupling methods.

A notable method for forming a C-C bond between an aromatic system and a trifluoropropyl unit involves the reaction of arylaldehydes with (E)-trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane. nih.gov This reaction, triggered by a fluoride source like cesium fluoride (CsF), yields aryl 3,3,3-trifluoropropyl ketones. nih.govbeilstein-journals.org

The mechanism is understood to proceed via an initial reaction to form an allyl alkoxide intermediate. This intermediate then undergoes a 1,3-proton shift under basic conditions to isomerize into the more stable ketone product. nih.gov This process is formally considered an oxidative 3,3,3-trifluoropropylation of the arylaldehyde, as it transforms the aldehyde into a 4,4,4-trifluoro-1-arylbutan-1-one structure. nih.gov

The resulting aryl 3,3,3-trifluoropropyl ketone is a valuable intermediate. To arrive at the final alkyl-linked compound, such as this compound, the ketone functionality would need to be completely reduced. This can be achieved through standard reduction methods like the Wolff-Kishner or Clemmensen reduction, which are designed to convert a carbonyl group into a methylene (B1212753) (CH₂) group.

The scope of the initial ketone synthesis is quite broad, with various substituted benzaldehydes participating effectively. The reaction generally provides moderate to good yields, with electron-withdrawing groups on the aromatic ring being well-tolerated. beilstein-journals.org

| Entry | Arylaldehyde (Substituent) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | 4-Chloro-phenyl 3,3,3-trifluoropropyl ketone | 75 |

| 2 | 4-Bromobenzaldehyde | 4-Bromo-phenyl 3,3,3-trifluoropropyl ketone | 72 |

| 3 | 4-Fluorobenzaldehyde | 4-Fluoro-phenyl 3,3,3-trifluoropropyl ketone | 62 |

| 4 | 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)phenyl 3,3,3-trifluoropropyl ketone | 68 |

| 5 | 4-Methoxycarbonylbenzaldehyde | 4-Methoxycarbonylphenyl 3,3,3-trifluoropropyl ketone | 38 |

| 6 | 4-Cyanobenzaldehyde | 4-Cyanophenyl 3,3,3-trifluoropropyl ketone | 46 |

| 7 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl 3,3,3-trifluoropropyl ketone | 69 |

| 8 | 3-Methoxybenzaldehyde | 3-Methoxyphenyl 3,3,3-trifluoropropyl ketone | 58 |

The difunctionalization of alkenes, particularly styrenic systems, provides a powerful route to complex fluorinated molecules. rsc.org Vicinal halo-trifluoromethylation is a process that simultaneously installs a trifluoromethyl group and a halogen atom (e.g., Cl, Br, I) across a carbon-carbon double bond. rsc.orgrsc.org This atom-economical reaction transforms simple, readily available alkenes into versatile intermediates. rsc.org

For example, reacting a substituted styrene, such as 2-methylstyrene, with a trifluoromethyl source (like Umemoto's or Togni's reagents) and a halide source can generate a 1-halo-1-(o-tolyl)-2,2,2-trifluoroethane derivative. mdpi.com The resulting alkyl halides are highly valuable synthetic precursors. They can undergo a variety of subsequent transformations, including elimination reactions to form trifluoromethyl-substituted alkenes, or cross-coupling reactions to introduce further complexity. rsc.org

This strategy serves as a precursor route. The halo-trifluoromethylated product is not the final target but an intermediate that can be elaborated further. For instance, dehydrohalogenation could yield a trifluoropropenyl-substituted benzene, which could then be hydrogenated to afford the desired 3,3,3-trifluoropropyl group. This multi-step approach highlights the utility of alkene difunctionalization in building complex fluorinated aromatic systems.

Direct Trifluoropropylation Approaches

Functionalization and Derivatization Routes from Precursors

The synthesis of the target compound and related systems often proceeds through the coupling of two key fragments: an aromatic precursor and a carrier of the 3,3,3-trifluoropropyl group. This approach allows for modularity and the late-stage introduction of the fluorinated motif.

The success of cross-coupling strategies hinges on the availability of stable, reactive, and accessible building blocks that can effectively transfer the 3,3,3-trifluoropropyl group. Organosilanes and sulfonates are prominent classes of reagents utilized for this purpose.

Trifluoropropylsilanes: Organosilicon reagents, particularly trifluoropropylsilanes, are valuable intermediates in fluoroalkylation reactions. dur.ac.uk (3,3,3-Trifluoropropyl)trimethoxysilane is a key monomeric silane that combines the properties of organosilicon and organofluorine compounds. cfmats.comalfa-chemistry.com It serves as a versatile coupling agent and an intermediate for synthesizing more complex molecules. cfmats.comalfa-chemistry.com These silanes can participate in cross-coupling reactions, such as the Hiyama coupling, to form C-C bonds with aryl halides or triflates. The silicon moiety can be activated under specific conditions (e.g., with fluoride ions or under basic conditions) to enable transmetalation to a transition metal catalyst, typically palladium. icmpp.ro

Below is a table summarizing the properties of a common trifluoropropyl-containing building block.

| Property | Value | References |

| Compound Name | (3,3,3-Trifluoropropyl)trimethoxysilane | alfa-chemistry.comchemicalbook.com |

| CAS Number | 429-60-7 | chemicalbook.comsilfluosilicone.com |

| Molecular Formula | C6H13F3O3Si | alfa-chemistry.comgelest.com |

| Molecular Weight | 218.25 g/mol | alfa-chemistry.comgelest.com |

| Boiling Point | 144 °C | chemicalbook.comsilfluosilicone.com |

| Density | 1.142 g/mL at 20 °C | chemicalbook.comsilfluosilicone.com |

| Appearance | Colorless transparent liquid | alfa-chemistry.comsilfluosilicone.com |

| Primary Application | Fluoro silane coupling agent, intermediate for synthesis | cfmats.comalfa-chemistry.com |

Trifluoropropylsulfonates: Sulfonate esters, such as triflates (CF3SO3R), mesylates, and tosylates, are excellent leaving groups in cross-coupling reactions, effectively serving as "pseudohalides". nih.gov While typically the sulfonate is attached to the aromatic ring to act as the electrophile, fluoroalkylsulfonates can also be synthesized and used as electrophilic partners. The development of palladium-catalyzed cross-coupling reactions has enabled the use of such "activated" alcohols as electrophiles. nih.gov The coupling of an organometallic derivative of toluene (B28343) with a 3,3,3-trifluoropropyl sulfonate represents a viable, albeit less common, pathway. More frequently, aryl sulfonates are coupled with organoboron reagents (Suzuki-Miyaura reaction) or organostannanes (Stille reaction). icmpp.ronih.gov Cooperative palladium/rhodium catalysis has been shown to be effective for the Suzuki-Miyaura arylation of aryl trifluoromethyl sulfones via C-SO2 bond cleavage. nih.gov

An alternative to building the substitution pattern on a simple benzene ring is to begin with a pre-functionalized, multi-substituted intermediate. For the synthesis of this compound, a logical precursor is a 1-methyl-2-substituted benzene, such as 2-bromotoluene or 2-iodotoluene.

This strategy involves two key considerations:

Introduction of the Leaving Group: Toluene, the starting material, is activated by the methyl group, which directs incoming electrophiles to the ortho and para positions. pearson.com Standard halogenation (e.g., bromination with Br₂/FeBr₃) of toluene typically yields a mixture of ortho- and para-bromotoluene, which must be separated. libretexts.org

Cross-Coupling: The resulting ortho-halotoluene can then be subjected to a cross-coupling reaction with a nucleophilic trifluoropropyl source. youtube.com This could be a trifluoropropyl-organometallic reagent, such as (3,3,3-trifluoropropyl)zinc bromide (for a Negishi coupling) or a trifluoropropylboronic acid derivative (for a Suzuki coupling). icmpp.ro

This retrosynthetic approach allows for the reliable placement of the trifluoropropyl group at the C-2 position, guided by the initial placement of the halide. The synthesis of various 1,2,3-trisubstituted benzenes can be achieved through such sequential functionalization, making it a powerful strategy for creating complex aromatic molecules. google.com

Optimization of Synthetic Pathways and Mechanistic Studies

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful optimization of the catalytic system and reaction conditions. Mechanistic understanding is crucial for rational improvements.

Transition metal-catalyzed cross-coupling reactions are central to forming the key C-C bond. Palladium and nickel complexes are the most widely employed catalysts for these transformations. icmpp.ro

Catalytic Systems:

Palladium Catalysts: Palladium(0) complexes are highly effective for coupling aryl halides and sulfonates with organometallic reagents. icmpp.ro Common precursors include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. The active Pd(0) species is typically generated in situ. Recent advances have focused on developing highly active catalysts that can activate even less reactive C-Cl bonds. icmpp.ro

Nickel Catalysts: Nickel-based systems are often used for their different reactivity profile and lower cost. icmpp.ro They are particularly effective in coupling with organozinc reagents (Negishi coupling) and can be advantageous for certain substrate combinations. mdpi.com

Multimetallic Systems: In some cases, combining two different metal catalysts can achieve selectivity that is not possible with a single metal. nih.govdicp.ac.cn For instance, a dual Ni/Pd system has been used for the cross-Ullmann coupling of two different aryl sulfonate esters, where each catalyst shows a preference for one of the coupling partners. dicp.ac.cn

Ligand Effects: The choice of ligand coordinated to the metal center is critical. Ligands modulate the catalyst's stability, solubility, and reactivity, influencing both reaction rate and selectivity.

Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand, but more specialized phosphines are often required for challenging couplings. Bulky, electron-rich phosphines like BrettPhos can promote the difficult oxidative addition step and have been shown to be effective in the palladium-catalyzed arylation of multifluoro-aromatics. mdpi.com

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form robust bonds with metal centers, often leading to highly stable and active catalysts. icmpp.ro

Trifluoropropynyl Ligand Studies: While not a direct trifluoropropylation, studies on platinum(II) complexes with trifluoropropynyl ligands demonstrate how fluorinated moieties can significantly alter the electronic properties of a complex. The strongly electron-withdrawing nature of the trifluoropropynyl ligand was shown to influence the photophysical properties of the metal center. bohrium.comfurman.edumdpi.com This highlights the profound electronic impact ligands can have, which in a catalytic cycle, affects the rates of oxidative addition and reductive elimination.

The following table summarizes common catalyst/ligand combinations for C-C cross-coupling reactions relevant to the synthesis of fluorinated aromatics.

| Catalyst Precursor | Ligand | Reaction Type | Characteristics | References |

| Pd(OAc)₂ | BrettPhos | Suzuki/Negishi | Highly active for C-F bond activation and arylation of fluoro-aromatics. | mdpi.com |

| NiCl₂(dppp) | dppp | Negishi | Effective for cross-coupling of fluoro-aromatics with organozinc reagents. | mdpi.com |

| Pd(0)/Pd(II) | X-Phos | Hiyama/Suzuki | Efficient for coupling of alkenylsilanols with aryl triflates. | nih.gov |

| Ni(cod)₂ + Pd(0) | Bipyridine (for Ni) | Cross-Ullmann | Dual-catalyst system for selective coupling of two different electrophiles. | dicp.ac.cn |

Optimizing reaction parameters is essential for maximizing yield and minimizing side reactions.

Solvent: The choice of solvent affects the solubility of reactants and catalysts and can influence reaction rates. Aprotic polar solvents like THF, dioxane, or DMF are commonly used for cross-coupling reactions. researchgate.net

Temperature: Higher temperatures are often required to promote the reaction, particularly the oxidative addition step with less reactive aryl halides. However, elevated temperatures can also lead to catalyst decomposition or side reactions. For example, in the steam reforming of toluene over a Ni/Al₂O₃ catalyst, temperature significantly impacts conversion and product distribution, with 800 °C being optimal. mdpi.com While a different reaction, this illustrates the critical role of temperature control.

Additives (Bases/Salts): Many cross-coupling reactions require a base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the transmetalation step or activate a precursor. nih.gov In the palladium-catalyzed coupling of alkenylsilanols with aryl triflates, the use of a sparingly soluble base like K₃PO₄ was key to success, as it maintained a low, steady-state concentration of the active silanolate, suppressing side reactions. nih.gov Additives like salts (e.g., LiBr) can also play a crucial role, sometimes by preventing catalyst aggregation or by participating in the catalytic cycle. dicp.ac.cn

The formation of the C-C bond between the toluene precursor and the trifluoropropyl group via a palladium-catalyzed cross-coupling reaction generally proceeds through a well-established catalytic cycle. icmpp.ro

The key steps are:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl electrophile (e.g., 2-bromotoluene), cleaving the carbon-halogen bond. This forms a Pd(II) intermediate where both the aryl group and the halide are attached to the palladium center. The electron density of the ligand and the nature of the leaving group influence the rate of this step.

Understanding this mechanism allows for targeted optimization. For example, if oxidative addition is slow, a more electron-rich ligand might be chosen. If transmetalation is the bottleneck, a different activating agent or trifluoropropyl donor could be tested. nih.gov

Reactivity of the Aromatic Nucleus

The benzene ring in this compound is the primary site for electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. The presence of two different substituents in a 1,2- (or ortho) relationship creates a complex pattern of reactivity and regioselectivity.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π system of the benzene ring, leading to the replacement of a hydrogen atom. The rate and position of this attack are heavily influenced by the existing substituents. vanderbilt.edu

The methyl group (-CH₃) is an activating group, meaning it increases the rate of EAS compared to benzene. It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. This is due to a combination of a positive inductive effect (+I) and hyperconjugation, both of which donate electron density to the ring, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. msu.edulibretexts.org

Conversely, the 3,3,3-trifluoropropyl group (-CH₂CH₂CF₃) is a deactivating group. The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which is transmitted through the sigma bonds of the propyl chain to the benzene ring. youtube.com This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. vanderbilt.edu While the trifluoromethyl group (-CF₃) is a known meta-director, the influence of the trifluoropropyl group is primarily inductive and less pronounced than a directly attached trifluoromethyl group. The deactivating nature of the trifluoropropyl group will slow down the reaction at all positions.

In this compound, these two groups have opposing effects. The activating methyl group directs incoming electrophiles to positions 3, 4, and 6, while the deactivating trifluoropropyl group would generally disfavor substitution, particularly at the ortho and para positions relative to itself (positions 3 and 6).

The directing effects of these substituents are as follows:

Methyl group (-CH₃) at C1: ortho-directing to C2 and C6; para-directing to C4.

3,3,3-Trifluoropropyl group at C2: Primarily deactivating.

When two substituents on a benzene ring have conflicting directing effects, the more strongly activating group typically governs the regioselectivity of the reaction. stackexchange.com In this case, the methyl group is the activating group. Therefore, electrophilic substitution is most likely to occur at the positions activated by the methyl group and least deactivated by the trifluoropropyl group.

The potential sites for electrophilic attack are C3, C4, C5, and C6.

Position 3: ortho to the trifluoropropyl group and ortho to the methyl group. This position is sterically hindered by the adjacent bulky side chain.

Position 4: meta to the trifluoropropyl group and para to the methyl group. This position is electronically favored by the methyl group and less sterically hindered.

Position 5: para to the trifluoropropyl group and meta to the methyl group.

Position 6: ortho to the methyl group.

Considering these factors, the most probable major products of electrophilic aromatic substitution on this compound would be substitution at the C4 and C6 positions. The substitution at C4 is electronically favored by the para-directing methyl group, while substitution at C6 is favored by the ortho-directing methyl group, though it might experience some steric hindrance. Substitution between two substituents in a meta-relationship is generally disfavored due to steric hindrance. stackexchange.com

| Position | Influence of Methyl Group (-CH₃) | Influence of Trifluoropropyl Group (-CH₂CH₂CF₃) | Predicted Outcome |

|---|---|---|---|

| C3 | Activating (ortho) | Deactivating (ortho) & Steric Hindrance | Minor Product |

| C4 | Activating (para) | Deactivating (meta) | Major Product |

| C5 | Deactivating (meta) | Deactivating (para) | Minor Product |

| C6 | Activating (ortho) | - | Major Product |

Potential for Nucleophilic Aromatic Substitution on Functionalized Analogs

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is favored by the presence of strong electron-withdrawing groups on the ring. wikipedia.orglibretexts.org The parent molecule, this compound, is not suitably activated for SNAr as it lacks a good leaving group and sufficiently strong electron-withdrawing substituents.

However, functionalized analogs could potentially undergo this reaction. For an SNAr reaction to occur, two main conditions must be met:

The presence of a good leaving group, typically a halide (e.g., -F, -Cl, -Br).

The presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com

These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

For example, if a nitro group (-NO₂) were introduced at the C4 position and a chlorine atom at the C1 position (in place of the methyl group) of a trifluoropropylbenzene analog, the resulting molecule would be activated towards nucleophilic attack. The trifluoropropyl group at C2 and the nitro group at C4, both being electron-withdrawing, would stabilize the negative charge of the Meisenheimer complex formed when a nucleophile attacks the carbon bearing the chlorine atom.

Transformations Involving the 3,3,3-Trifluoropropyl Side Chain

The alkyl side chain of this compound also presents opportunities for chemical transformations, particularly at the benzylic position.

Selective Functionalizations of the Alkyl Chain

The carbon atom directly attached to the benzene ring is known as the benzylic carbon. The C-H bonds at this position are weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org This makes the benzylic position a prime target for selective functionalization reactions.

Benzylic Halogenation: The benzylic protons on the propyl chain can be selectively replaced by halogens (e.g., Br, Cl) under free-radical conditions. orgoreview.com Reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator are commonly used for benzylic bromination. libretexts.org The resulting benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution reactions. themasterchemistry.com

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic carbon. orgoreview.comlibretexts.org For an alkylbenzene, if the benzylic carbon has at least one hydrogen atom, it will be oxidized to a carboxylic acid. orgoreview.comlibretexts.org In the case of the 3,3,3-trifluoropropyl side chain, this would lead to the cleavage of the C-C bond between the first and second carbon of the propyl chain, resulting in the formation of a carboxylic acid at the benzylic position.

Recent advances in C-H functionalization have also explored metal-catalyzed and photoredox-catalyzed methods for the direct fluorination and functionalization of benzylic C-H bonds. beilstein-journals.orgresearchgate.net

Stability and Reactivity of the Carbon-Fluorine Bonds

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. researchgate.netwikipedia.org This exceptional strength is attributed to the large electronegativity difference between carbon (2.55) and fluorine (3.98), which results in a highly polarized and short bond with significant ionic character. wikipedia.orgnih.gov

The bond dissociation energy (BDE) of a C-F bond is significantly higher than that of other carbon-halogen bonds, making it very stable and generally unreactive. wikipedia.org This stability imparts chemical inertness to the CF₃ group, making it resistant to oxidation, hydrolysis, and thermal degradation. alfa-chemistry.com

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| CH₃-F | 115 |

| CH₃-Cl | 83.7 |

| CH₃-Br | 72.1 |

| CH₃-I | 57.6 |

| CH₃-H | 104.9 |

Data sourced from Wikipedia. wikipedia.org

The presence of multiple fluorine atoms on the same carbon, as in the CF₃ group, further strengthens the C-F bonds. wikipedia.org Consequently, the C-F bonds in the 3,3,3-trifluoropropyl side chain are highly resistant to cleavage under most reaction conditions. While methods for C-F bond functionalization exist, they typically require specific catalysts or harsh conditions. alfa-chemistry.com

Influence of the Trifluoropropyl Substituent on Overall Molecular Reactivity

Deactivation of the Aromatic Ring: The trifluoropropyl group reduces the electron density of the benzene ring, making it less nucleophilic. This deactivates the ring towards electrophilic aromatic substitution, meaning that reactions will be slower compared to toluene or even benzene itself. vanderbilt.edu

Increased Acidity of Benzylic Protons: The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the protons on the adjacent carbons in the propyl chain, including the benzylic protons, although this effect diminishes with distance.

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 2 3,3,3 Trifluoropropyl Benzene Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 1-Methyl-2-(3,3,3-trifluoropropyl)benzene is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the protons of the trifluoropropyl side chain.

Aromatic Protons: The four protons on the benzene (B151609) ring will likely appear in the range of δ 7.0-7.5 ppm. Due to the ortho-substitution pattern, these protons are chemically non-equivalent and are expected to show complex splitting patterns (multiplets) as they couple with each other.

Methyl Protons: The protons of the methyl group attached to the benzene ring are expected to appear as a singlet in the region of δ 2.2-2.5 ppm.

Trifluoropropyl Protons: The methylene (B1212753) group adjacent to the benzene ring (-CH₂-Ar) would likely resonate around δ 2.8-3.1 ppm as a triplet, coupled to the adjacent methylene group. The other methylene group (-CH₂-CF₃) is expected to appear further downfield, likely as a quartet due to coupling with the three fluorine atoms, in the region of δ 2.3-2.6 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet |

| Methyl (Ar-CH₃) | 2.2 - 2.5 | Singlet |

| Propyl (-CH₂-Ar) | 2.8 - 3.1 | Triplet |

| Propyl (-CH₂-CF₃) | 2.3 - 2.6 | Quartet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Aromatic Carbons: The six carbons of the benzene ring are expected to show signals in the aromatic region (δ 120-140 ppm). The carbons directly attached to the substituents (C1 and C2) will have distinct chemical shifts from the other four aromatic carbons.

Methyl Carbon: The methyl carbon should appear as a single peak in the aliphatic region, typically around δ 20-25 ppm.

Trifluoropropyl Carbons: The carbon of the CF₃ group will be significantly affected by the fluorine atoms, appearing as a quartet with a chemical shift in the range of δ 125-130 ppm. The methylene carbons will appear in the aliphatic region, with the carbon adjacent to the CF₃ group showing a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| Aromatic (C-Substituted) | 135 - 145 | Singlet |

| Aromatic (CH) | 125 - 130 | Singlet |

| Methyl (Ar-CH₃) | 20 - 25 | Singlet |

| Propyl (-CH₂-Ar) | 30 - 35 | Singlet |

| Propyl (-CH₂-CF₃) | 35 - 40 | Quartet |

| Trifluoromethyl (-CF₃) | 125 - 130 | Quartet |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for directly observing fluorine atoms. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift for a CF₃ group attached to an aliphatic chain is typically in the range of δ -60 to -70 ppm relative to a standard like CFCl₃.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

The IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic ring and the aliphatic side chains.

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the region of 3000-3100 cm⁻¹. spectroscopyonline.comdocbrown.info

Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl and propyl groups will be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. docbrown.info

C-F Stretching: The most intense bands in the spectrum are expected to be the C-F stretching vibrations of the trifluoromethyl group, which typically appear in the region of 1100-1300 cm⁻¹.

Aromatic C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. spectroscopyonline.com

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for a 1,2-disubstituted benzene ring typically appear in the 735-770 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C-F Stretch | 1100 - 1300 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Bend (out-of-plane) | 735 - 770 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₁F₃), the molecular weight is approximately 188.19 g/mol .

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 188.

Fragmentation Pattern: A prominent fragmentation pathway would be the loss of a trifluoromethyl radical (•CF₃), leading to a fragment ion at m/z = 119. Another likely fragmentation is the benzylic cleavage, resulting in the formation of a stable tropylium-like cation. The loss of a methyl group could also be observed, giving a fragment at m/z = 173.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 188 | [M]⁺ |

| 173 | [M - CH₃]⁺ |

| 119 | [M - CF₃]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound and its analogs. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula.

When subjected to electron ionization (EI), the molecular ion (M+) of trifluoromethyl-substituted aromatic compounds is typically observed. libretexts.org The subsequent fragmentation pattern provides valuable structural information. For fluorinated compounds, fragmentation often involves the loss of fluorine atoms or related groups. whitman.edu In the case of this compound, characteristic fragmentation pathways would be expected. The high stability of the aromatic ring means that the molecular ion peak is often strong. libretexts.org

Key fragmentation patterns for aromatic compounds containing a trifluoropropyl group may include:

Benzylic cleavage: Fission of the bond between the first and second carbon of the propyl side chain is a common fragmentation pathway for alkylbenzenes, leading to the formation of a stable tropylium (B1234903) ion or a related benzyl (B1604629) cation.

Loss of CF3: Cleavage of the C-C bond can lead to the loss of a trifluoromethyl radical, resulting in a significant fragment peak.

McLafferty rearrangement: If applicable, this rearrangement can occur in molecules with appropriate side chains.

The presence of the CF3 group significantly influences the fragmentation. The mass spectrum of perfluoroparaffins, for instance, often shows CF3+ as the most abundant ion. nist.gov While this compound is not a perfluorinated compound, the stability of the CF3 cation suggests it could be a notable fragment. Additionally, losses of fragments corresponding to F (mass 19) and HF (mass 20) can occur, which is a characteristic of fluorinated compounds. whitman.edu

Table 1: Predicted HRMS Fragments for this compound (C10H11F3)

| Fragment Ion | Proposed Structure | Exact Mass (m/z) |

| [M]+ | C10H11F3 | 188.0813 |

| [M-CH3]+ | C9H8F3 | 173.0578 |

| [M-CF3]+ | C9H8CH2 | 119.0861 |

| [C7H7]+ | Tropylium ion | 91.0548 |

| [CF3]+ | Trifluoromethyl cation | 69.9949 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the identification power of mass spectrometry. shimadzu.com

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. shimadzu.com The separation of components is based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. Isomers, such as 1-Methyl-3-(3,3,3-trifluoropropyl)benzene and 1-Methyl-4-(3,3,3-trifluoropropyl)benzene, which have very similar boiling points and polarities, can often be successfully separated using a suitable GC column and temperature program. uva.nl

As each separated component elutes from the GC column, it enters the mass spectrometer. The MS then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. chemguide.co.uk This mass spectrum serves as a chemical fingerprint. By comparing the obtained mass spectrum with reference spectra in a library (like the NIST/EPA/NIH Mass Spectral Library), the identity of the compound can be confirmed. researchgate.netnist.gov

GC-MS is also a highly effective method for assessing the purity of a sample. The resulting chromatogram displays peaks corresponding to each separated compound, and the area of each peak is proportional to the concentration of that compound. This allows for the quantitative determination of impurities.

Table 2: Hypothetical GC-MS Data for Isomers of Methyl-(3,3,3-trifluoropropyl)benzene

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

| This compound | 12.5 | 188, 173, 119, 91, 69 |

| 1-Methyl-3-(3,3,3-trifluoropropyl)benzene | 12.8 | 188, 173, 119, 91, 69 |

| 1-Methyl-4-(3,3,3-trifluoropropyl)benzene | 12.9 | 188, 173, 119, 91, 69 |

Note: Retention times are illustrative and depend on the specific GC conditions (column, temperature program, flow rate).

Other Spectroscopic Techniques for Comprehensive Characterization (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy)

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and are particularly useful for characterizing aromatic compounds.

UV-Vis Spectroscopy: Aromatic compounds exhibit characteristic UV absorption due to π → π* transitions within the benzene ring. libretexts.org Benzene itself shows a broad absorption around 254 nm. libretexts.org The substitution on the benzene ring with alkyl and trifluoropropyl groups in this compound is expected to cause a slight red shift (bathochromic shift) of these absorption bands. The introduction of fluorine atoms onto an aromatic ring can influence the absorption spectra. nih.gov While the effect may be modest, detailed analysis of the absorption maxima (λmax) and molar absorptivity (ε) can provide confirmatory evidence for the aromatic system.

Fluorescence Spectroscopy: Many aromatic compounds fluoresce, meaning they absorb light at one wavelength and emit it at a longer wavelength. The fluorescence properties, including the excitation and emission spectra and the quantum yield, are highly sensitive to the molecular structure and its environment. Studies on fluorinated benzenes have shown that the number and position of fluorine atoms can significantly affect fluorescence efficiency. nih.gov For aromatic rings with up to four fluorine atoms, structured absorption and fluorescence spectra with high efficiency are typically observed, suggesting that ππ* is the first excited state. nih.gov The fluorescence spectrum of an analog like this compound could provide further structural confirmation and insights into its electronic properties.

Table 3: Representative Photophysical Data for Fluorinated Aromatic Analogs in Solution

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |

| Toluene (B28343) | 262 | 282 | 0.14 |

| Fluorobenzene | 264 | 285 | 0.11 |

| Pentafluorobenzene | 260 | 280 (shoulder at 310) | N/A |

Data is generalized from literature on simple aromatic compounds to illustrate expected trends. nih.gov

X-ray Crystallography for Solid-State Molecular Structure (if crystalline derivatives are available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. If this compound or a suitable analog can be synthesized and grown as a single crystal, this technique can provide a wealth of structural information.

The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the determination of:

Molecular Connectivity: Unambiguously confirms the bonding arrangement of atoms.

Bond Lengths and Angles: Provides precise measurements of all bond distances and angles within the molecule.

Conformation: Reveals the preferred spatial orientation of the trifluoropropyl side chain relative to the methyl-substituted benzene ring.

Intermolecular Interactions: Elucidates how molecules pack together in the crystal lattice. In fluorinated organic compounds, interactions such as C-H···F hydrogen bonds and π-π stacking can play a significant role in directing the crystal packing. nih.govnih.gov

The study of fluorinated organic crystals has shown that C-H···F interactions are often important in directing the supramolecular assembly. nih.gov The presence of both methyl (C-H donors) and trifluoropropyl (F acceptors) groups in the target molecule makes the analysis of its crystal packing particularly interesting for understanding these non-covalent forces.

Should a crystalline derivative be obtained, the resulting data would be presented in a standardized format.

Table 4: Example Crystallographic Data Table for a Hypothetical Crystalline Analog

| Parameter | Value |

| Chemical Formula | C10H11F3 |

| Formula Weight | 188.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 10.23 |

| c (Å) | 12.45 |

| β (°) | 98.7 |

| Volume (ų) | 1075.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.16 |

Note: This data is purely illustrative to demonstrate the type of information obtained from an X-ray crystallography experiment.

Computational and Theoretical Investigations of 1 Methyl 2 3,3,3 Trifluoropropyl Benzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are indispensable tools for elucidating the fundamental characteristics of a molecule. For 1-methyl-2-(3,3,3-trifluoropropyl)benzene, these methods can provide a detailed picture of its geometry, stability, and electronic nature.

Density Functional Theory (DFT) Studies on Electronic Distribution and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. arxiv.orgchem8.org By focusing on the electron density rather than the complex multi-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. A DFT analysis of this compound would typically be performed using a functional like B3LYP and a basis set such as 6-31G(d) to obtain the minimum energy structure. researchgate.net

The primary outputs of such a study would include:

Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Energy: The total energy of the molecule in its ground state, which is a key indicator of its thermodynamic stability. bohrium.com

Electron Density Distribution: Mapping the electron density reveals the effects of the electron-donating methyl group and the electron-withdrawing trifluoropropyl group on the aromatic ring. This distribution is crucial for understanding the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. rsc.org

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

An illustrative data table summarizing the kind of results expected from a DFT calculation is presented below.

| Calculated Property | Predicted Value | Significance |

| Total Electronic Energy | (Value in Hartrees) | Indicates overall molecular stability. |

| HOMO Energy | (Value in eV) | Relates to the ability to donate electrons. |

| LUMO Energy | (Value in eV) | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | (Value in eV) | Correlates with chemical reactivity and stability. |

| Dipole Moment | (Value in Debye) | Measures the overall polarity of the molecule. |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry is widely used to predict spectroscopic data, which can aid in the identification and structural confirmation of synthesized compounds. rsc.org

Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. The calculated IR spectrum provides a theoretical fingerprint of the molecule. For this compound, key predicted vibrations would include C-H stretching from the aromatic ring and methyl group, C-F stretching from the trifluoromethyl group, and C-C stretching within the benzene (B151609) ring. nih.govnih.govspectroscopyonline.com Comparing the computed spectrum with an experimental one can confirm the molecular structure.

Below is a table of representative IR frequencies that would be computationally predicted for this molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | ~3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | ~2980 - 2870 | Medium |

| Aromatic C=C Stretch | ~1600, 1490 | Medium-Strong |

| C-F Stretch | ~1350 - 1100 | Strong |

| C-H Wag (ortho-subst.) | ~770 - 735 | Strong |

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of quantum chemistry. nih.govresearchgate.netacs.orgacs.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT, can calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). rsc.org Such predictions are invaluable for assigning peaks in experimental spectra and confirming the regiochemistry of substitution on the benzene ring. nih.govacs.org

An illustrative table of predicted ¹H NMR chemical shifts is shown below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H3-H6) | ~7.1 - 7.4 | Multiplets |

| Methylene (B1212753) (-CH₂-CF₃) | ~2.5 - 2.8 | Quartet |

| Methylene (Ar-CH₂-) | ~2.8 - 3.1 | Triplet |

| Methyl (Ar-CH₃) | ~2.3 | Singlet |

Conformational Analysis and Potential Energy Surfaces

The presence of the flexible trifluoropropyl side chain means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangement (global minimum) and other low-energy conformers. nih.gov

This is typically done by systematically rotating the dihedral angles of the side chain (e.g., the C-C-C-C angle of the propyl group) and calculating the energy at each point. This process generates a potential energy surface (PES), which maps the molecule's energy as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and biological activity. rsc.org

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry provides deep insights into how chemical reactions occur, allowing for the study of transient species like transition states that are difficult to observe experimentally.

Computational Modeling of Synthetic Pathways

The synthesis of this compound would likely involve multiple steps. A plausible route could be the Friedel-Crafts acylation of toluene (B28343) with a trifluoropropanoyl derivative, followed by reduction of the resulting ketone. researchgate.netlibretexts.org Computational modeling can be used to investigate the feasibility of such synthetic routes. acs.orgresearchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, chemists can:

Evaluate the thermodynamics (ΔH, ΔG) of each reaction step to determine its favorability.

Assess different potential pathways to identify the most likely synthetic route.

Understand the regioselectivity of reactions, such as why substitution occurs at the ortho position relative to the methyl group in a Friedel-Crafts reaction. nih.gov

Energy Profiles of Reactivity and Transformation Mechanisms

For a given reaction, such as the key C-C bond-forming step in a Friedel-Crafts reaction, a detailed reaction energy profile can be constructed. researchgate.net This profile plots the energy of the system as it progresses along the reaction coordinate from reactants to products. nih.gov

The key features of such a profile are:

Reactants and Products: The starting and ending points of the reaction.

Intermediates: Any stable species formed during the reaction, such as a σ-complex (Wheland intermediate) in electrophilic aromatic substitution. rsc.org

Transition States (TS): The highest energy point along the reaction path between two minima. rsc.org The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. researchgate.net

Activation Energy (Ea): The energy difference between the reactants and the highest transition state. This value is directly related to the reaction rate; a higher activation energy implies a slower reaction.

By analyzing the energy profile for the synthesis of this compound, researchers can gain a fundamental understanding of its formation mechanism and the factors that control the reaction's efficiency and selectivity. rsc.org

Molecular Modeling and Dynamics Simulations

Intermolecular Interactions and Packing Studies (e.g., using Monte Carlo methods)

The arrangement of molecules in a condensed phase, whether in a crystalline solid or a liquid, is governed by a complex interplay of intermolecular forces, including van der Waals interactions, electrostatic forces, and, in some cases, hydrogen bonding. For this compound, the presence of the trifluoropropyl group introduces strong dipoles, which are expected to significantly influence its packing behavior.

Monte Carlo (MC) simulations are a powerful computational tool for investigating the packing of molecules. asu.eduresearchgate.net This method uses statistical mechanics to predict the equilibrium arrangement of molecules by randomly sampling different configurations and accepting or rejecting them based on their energy. mdpi.com For a molecule like this compound, an MC simulation would typically involve placing a number of molecules in a simulation box and then iteratively moving and rotating them. The energy of each configuration would be calculated using a force field that describes the potential energy of the system as a function of the atomic coordinates.

Studies on similar aromatic molecules have shown that MC simulations can effectively predict crystal structures and liquid-phase organization. mdpi.comuoa.gr For this compound, key factors influencing its packing would be the steric hindrance between the methyl and trifluoropropyl groups, as well as the electrostatic interactions involving the electron-rich benzene ring and the highly electronegative fluorine atoms. The trifluoromethyl group, in particular, can engage in dipole-dipole interactions and may also form weak C-H···F hydrogen bonds, which would further direct the molecular packing.

The results of such simulations could be used to generate a radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance from a reference molecule, providing a picture of the local molecular environment. asu.edu

Table 1: Representative Parameters in a Monte Carlo Simulation for Molecular Packing

| Parameter | Description | Example Value/Method |

| Force Field | A set of empirical energy functions used to calculate the potential energy of the system. | COMPASS, AMBER |

| Ensemble | The statistical mechanical ensemble used to sample the system's configurations. | NPT (isothermal-isobaric) |

| Temperature | The temperature at which the simulation is performed. | 298 K |

| Pressure | The pressure at which the simulation is performed. | 1 atm |

| Number of Molecules | The number of molecules included in the simulation box. | 256 or 512 |

| Cutoff Radius | The distance beyond which non-bonded interactions are truncated. | 12.5 Å |

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly altered by its solvent environment. Solvents can influence conformational equilibria, reaction rates, and spectroscopic properties through various types of interactions, including electrostatic interactions, hydrogen bonding, and solvophobic effects. nih.gov For this compound, the choice of solvent is expected to have a pronounced effect on its conformational preferences and intermolecular interactions.

Computational studies on fluorinated organic molecules have demonstrated the importance of solvation effects. nih.govresearchgate.net For instance, in polar solvents, the large dipole moment of the trifluoromethyl group would be stabilized, potentially influencing the rotational barrier of the trifluoropropyl group and its orientation relative to the benzene ring. In nonpolar solvents, intramolecular and intermolecular van der Waals interactions would likely play a more dominant role.

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), are known to have unique solvent properties that can promote specific chemical reactions. rsc.org While not directly related to molecular behavior in the same way, this highlights the distinct interactions that fluorinated molecules can have with their environment.

Molecular dynamics (MD) simulations with explicit solvent molecules can provide a detailed picture of the solvent's influence on the solute's behavior. chemrxiv.orgstanford.edu In such a simulation, the trajectory of the solute and solvent molecules would be calculated over time by integrating Newton's equations of motion. This would allow for the study of dynamic processes, such as conformational changes and the formation and breaking of intermolecular interactions.

Table 2: Potential Solvent Effects on this compound

| Solvent Type | Dominant Interaction | Potential Effect on Molecular Behavior |

| Nonpolar (e.g., hexane) | van der Waals forces | Conformational preferences determined primarily by intramolecular steric effects. |

| Polar Aprotic (e.g., acetone) | Dipole-dipole interactions | Stabilization of conformations with a larger molecular dipole moment. |

| Polar Protic (e.g., methanol) | Hydrogen bonding | Potential for weak C-H···O or C-F···H-O hydrogen bonds, influencing solvation shell structure. |

Development and Application of Group Additivity Methods for Estimating Molecular Properties (e.g., refractivity, polarizability)

Group additivity methods are a class of computational techniques used to estimate the thermochemical and physical properties of molecules by summing the contributions of their constituent functional groups. mdpi.com These methods are particularly useful when experimental data is unavailable and can provide rapid and reliable estimations for properties such as molar refractivity and molecular polarizability.

Molar refractivity is a measure of the total polarizability of a mole of a substance and is related to the refractive index and molar volume. Molecular polarizability describes the tendency of the electron cloud of a molecule to be distorted by an external electric field. Both are important properties in materials science and drug design.

A generally applicable group additivity method involves breaking down a molecule into its constituent atoms, which are further characterized by their immediate neighboring atoms. mdpi.com The contributions of these "atom groups" to a particular property are determined by fitting a large set of experimental data. mdpi.com

For this compound, the molecule would be dissected into the following primary atom groups:

Aromatic carbons (Car) bonded to other aromatic carbons and a hydrogen or another carbon.

An aromatic carbon bonded to a methyl group.

An aromatic carbon bonded to the trifluoropropyl group.

The carbon of the methyl group (Csp3) and its hydrogens.

The carbons of the propyl chain (Csp3) and their hydrogens.

The carbon of the trifluoromethyl group (Csp3) and the fluorine atoms.

The contribution of each of these groups to the total molar refractivity and polarizability would be summed to estimate the properties of the entire molecule. The accuracy of these methods has been shown to be quite high, with correlation coefficients (R²) often exceeding 0.99 for large datasets. mdpi.com

Table 3: Hypothetical Group Contributions for Molar Refractivity

| Group | Hypothetical Contribution (cm³/mol) |

| Car-H | 3.5 |

| Car-Car | 2.5 |

| Car-CH₃ | 4.0 |

| Car-CH₂ | 4.2 |

| -CH₃ | 5.6 |

| -CH₂- | 4.6 |

| -CF₃ | 5.1 |

Note: The values in this table are illustrative and not based on a specific published group additivity scheme for this exact molecule. They serve to demonstrate the principle of the method.

The molecular polarizability can be calculated from the molar refractivity using the Lorentz-Lorenz equation. These estimation methods provide a powerful tool for predicting the properties of novel compounds like this compound in the absence of experimental data. mdpi.com

Potential Applications in Specialized Chemical Domains

Advanced Materials Science Applications

The incorporation of fluorine into polymers is a well-established strategy for creating materials with exceptional properties. The trifluoropropyl moiety, a key feature of 1-Methyl-2-(3,3,3-trifluoropropyl)benzene, is instrumental in the development of high-performance fluorinated polymers and elastomers.

The trifluoropropyl group is a fundamental component in the synthesis of specialized fluorosilicone polymers. researchgate.net A primary monomer used for this purpose is 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F), which undergoes ring-opening polymerization to form poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS). researchgate.netresearchgate.net This polymer is the backbone of fluorosilicone rubber, a material prized for its exceptional resistance to non-polar media and extreme temperatures. researchgate.net

While direct polymerization of this compound is not the standard route, its structure makes it a potential precursor for the synthesis of such fluorinated monomers. The presence of the trifluoropropyl group is critical; its inclusion in the polymer backbone leads to materials with significantly improved thermal stability and chemical resistance compared to conventional silicones. researchgate.net The unique properties of fluorosilicone elastomers, derived from the trifluoropropyl units, make them indispensable as sealing materials in demanding environments such as aerospace engines, automotive applications, and naval vessels. researchgate.net

Table 1: Key Monomer in Fluorosilicone Synthesis

| Monomer Name | Chemical Formula | Role in Polymerization |

|---|

The introduction of trifluoropropyl groups into a polymer matrix imparts a range of enhanced physical and chemical properties, primarily hydrophobicity and fuel resistance.

Fuel and Solvent Resistance: Fluorosilicone elastomers containing the trifluoropropyl motif exhibit outstanding resistance to oils, fuels, and various solvents. researchgate.net This makes them highly suitable for applications such as sealants and gaskets in aviation and automotive fuel systems. The strong polarization of the C-F bond contributes to this inertness. nih.gov

Hydrophobicity: The low surface energy characteristic of fluorinated compounds results in materials with excellent water-repellent (hydrophobic) properties. This is crucial for applications requiring protection from moisture.

These enhanced properties make materials derived from trifluoropropyl-containing precursors ideal for use as high-performance sealants, particularly in sectors like aerospace where resistance to jet fuel and hydraulic fluids is a critical requirement.

Table 2: Property Enhancements from the Trifluoropropyl Group

| Property | Description | Application Example |

|---|---|---|

| Fuel Resistance | High stability and low swell when exposed to hydrocarbon fuels and oils. | Sealants for aviation and automotive fuel tanks. researchgate.net |

| Chemical Resistance | Inertness to a wide range of chemicals and solvents. | Gaskets and O-rings in chemical processing equipment. |

| Hydrophobicity | Water-repellent surface properties. | Protective coatings and moisture barriers. |

| Thermal Stability | Maintains integrity and flexibility over a wide temperature range. | Seals and components in aerospace engines. researchgate.net |

Utility as a Chemical Intermediate in Complex Molecule Synthesis

The reactivity of the aromatic ring and the unique electronic properties imparted by the trifluoromethyl (–CF₃) group make this compound a valuable synthon, or building block, for creating more complex molecules with specific biological activities.

The incorporation of trifluoromethyl groups is a prominent strategy in modern drug design. jelsciences.com The –CF₃ group can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Given this trend, substituted trifluoropropyl benzenes are attractive starting materials for pharmaceutical synthesis.

Compounds with similar structures, such as trifluoromethylated anilines and various benzene (B151609) derivatives, serve as key intermediates in the synthesis of a wide range of pharmaceuticals. jelsciences.comgoogle.com For instance, pyrazoles, a class of nitrogen-containing heterocyclic compounds, have significant applications as anti-inflammatory and antitumor drugs, and their synthesis can involve fluorinated phenylhydrazines. mdpi.com The structure of this compound provides a scaffold that can be chemically modified through reactions like nitration, halogenation, or sulfonation to create precursors for active pharmaceutical ingredients (APIs). A related compound, 1-Methyl-2-(3,3,3-trifluoro-1-propynyl)benzene, is noted for its potential applications in the pharmaceutical field, indicating the value of this structural class. evitachem.com

In the agrochemical sector, fluorinated compounds are frequently used to develop potent and selective herbicides, insecticides, and fungicides. nih.gov The trifluoromethyl group is a common feature in many active ingredients. The synthesis of complex agrochemicals often relies on versatile intermediates that can be elaborated into the final product. For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) is a critical intermediate for several crop-protection products. nih.gov

Similarly, substituted benzenes serve as foundational synthons. A patent describes the synthesis of a selective herbicide, l-nitro-3-(3,3,3-trichloro-1-methylenepropyl)benzene, from related precursors, demonstrating the utility of propyl-benzene derivatives in creating agrochemically active molecules. google.com The this compound molecule can be functionalized to produce a variety of intermediates for this industry, leveraging the known bioactivity associated with its core structure.

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes

A primary focus of future research will be the development of synthetic pathways that are environmentally benign, cost-effective, and highly efficient. Traditional methods for introducing fluorine or fluoroalkyl groups often rely on harsh conditions and hazardous reagents like hydrogen fluoride (B91410) (HF), which is highly toxic and corrosive. criver.comox.ac.uk The future lies in adopting greener alternatives that adhere to the principles of green chemistry.

Key areas of development include:

Safer Fluorine Sources : Research is moving away from HF and towards the direct use of naturally occurring fluorspar (CaF₂) or safer fluoride salts like potassium fluoride (KF) and cesium fluoride (CsF). ox.ac.ukagchemigroup.eusciencedaily.com Innovations that allow for the direct activation of fluorspar under mild conditions, potentially using mechanochemistry or biomineralization-inspired processes, represent a paradigm shift in the fluorochemical supply chain. ox.ac.uk

Catalytic Methods : The use of transition-metal catalysis and photocatalysis is expanding. orientjchem.orgnih.gov These methods allow for reactions to occur under milder conditions, reducing energy consumption. For instance, photocatalytic approaches can generate trifluoromethyl radicals from inexpensive sources like sodium triflinate (Langlois' reagent) for direct C-H trifluoromethylation of arenes in environmentally friendly solvents like water-acetonitrile mixtures. rsc.org

Flow Chemistry : Continuous-flow microreactors offer enhanced safety, better temperature control, and the ability to safely handle hazardous intermediates. This technology is particularly suitable for energetic fluorination reactions and allows for easier scale-up. sciencedaily.com

Improved Atom Economy : Synthetic strategies are being designed to maximize the incorporation of atoms from reactants into the final product, a key principle of green chemistry known as atom economy. jocpr.comrsc.org Addition and rearrangement reactions, which have 100% atom economy, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. scranton.eduprimescholars.com

| Parameter | Traditional Methods | Emerging Sustainable Methods |

|---|---|---|

| Fluorine Source | Anhydrous Hydrogen Fluoride (HF), SF₄ | Fluorspar (CaF₂), KF, CsF, Recycled fluorinated materials ox.ac.ukagchemigroup.eu |

| Reaction Conditions | Harsh (high temperature/pressure) | Mild (room temperature), photolytic, electrochemical |

| Reagents | Stoichiometric, often hazardous | Catalytic (transition metals, photoredox catalysts, enzymes) criver.com |

| Atom Economy | Often low, significant waste generation rsc.org | High, minimizes byproducts jocpr.com |

| Safety Profile | High risk (toxic, corrosive reagents) criver.com | Improved safety, often using flow chemistry sciencedaily.com |

Exploration of Novel Reactivity and Functionalization Pathways

Future research will also focus on discovering new ways to chemically modify 1-Methyl-2-(3,3,3-trifluoropropyl)benzene to create novel derivatives with valuable properties. The trifluoromethyl group significantly influences the electronic properties of the aromatic ring, opening up unique avenues for functionalization.

Emerging areas of exploration include:

Late-Stage Functionalization : Developing methods for direct C-H functionalization of the aromatic ring is a major goal. This strategy allows for the modification of complex molecules in the final steps of a synthesis, avoiding the need for lengthy de novo syntheses.

C-F Bond Activation : While the carbon-fluorine bond is one of the strongest in organic chemistry, methods are being developed for its selective activation and functionalization. nih.gov For a trifluoromethyl group, this could enable the stepwise conversion of a -CF₃ group into -CF₂R, -CFR₂, or -CR₃ moieties, providing access to a diverse range of fluorinated compounds.

Chemodivergent Reactions : Research into catalytic systems that can selectively produce different products from the same starting materials by slightly changing the reaction conditions is a growing trend. rsc.org For example, the reaction of a trifluoromethyl alkene with an alkane could yield either a gem-difluoroalkene or a trifluoromethyl alkane depending on the photocatalyst and additives used. rsc.org

Integration of Advanced Characterization Techniques for In-Situ Studies

Understanding reaction mechanisms is crucial for optimizing existing methods and discovering new transformations. The development of advanced analytical techniques that allow for real-time, in-situ monitoring of reactions is transforming the study of organofluorine chemistry.

Key techniques and their applications are:

In-Situ NMR Spectroscopy : Fluorine-19 (¹⁹F) NMR is an exceptionally powerful tool due to its high sensitivity and wide chemical shift range, which makes it possible to distinguish between different fluorine environments. rsc.orgresearchgate.net Real-time ¹⁹F NMR can be used to monitor the consumption of reactants and the formation of intermediates and products, providing invaluable kinetic and mechanistic data. acs.orgamanote.com This is particularly useful in flow chemistry setups to ensure the complete and safe consumption of gaseous reagents like fluoroform. acs.org

Advanced Mass Spectrometry : Techniques like high-resolution mass spectrometry (HRMS) are essential for identifying unknown compounds and elucidating complex fragmentation patterns. When coupled with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), MS can detect transient intermediates in reaction mixtures. A combined approach using ¹⁹F-NMR, chromatography, and mass spectrometry can provide a complete mass balance for fluorine in complex reaction systems. acs.org

Spectroscopic Analysis in Flow : Integrating spectroscopic probes directly into flow reactors allows for continuous monitoring of reaction progress. This enables rapid optimization of reaction conditions (temperature, pressure, residence time) and ensures process safety and stability.

Computational Design and Predictive Modeling for Structure-Property Relationships

Computational chemistry has become an indispensable tool for accelerating research and development in organofluorine chemistry. Predictive modeling can guide experimental work, saving time and resources.

Future directions in this area include:

Mechanism Elucidation : Quantum chemical calculations can be used to map out reaction pathways, identify transition states, and calculate activation energies. This helps in understanding why certain reactions are favored over others and can predict the outcomes of new, untested reactions. montclair.edu

Catalyst Design : Computational screening can be used to design new catalysts with enhanced activity and selectivity. By modeling the interaction between a catalyst, substrate, and reagents, researchers can rationally design catalysts for specific transformations.